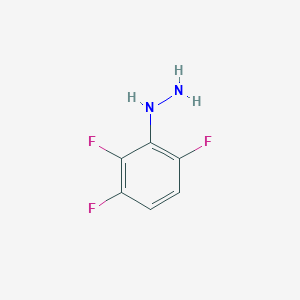
(2,3,6-Trifluorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,6-Trifluorophenyl)hydrazine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of hydrazine where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3,6-Trifluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trifluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of 2,3,6-trifluoronitrobenzene in the presence of a suitable catalyst. This method allows for efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,3,6-Trifluorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include azobenzenes, nitroso derivatives, amines, and various substituted hydrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,3,6-Trifluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (2,3,6-Trifluorophenyl)hydrazine exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorophenylhydrazine
- 2,3,5-Trifluorophenylhydrazine
- 2,3,4-Trifluorophenylhydrazine
Uniqueness
(2,3,6-Trifluorophenyl)hydrazine is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other trifluorophenylhydrazine derivatives, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
4920-37-0 |
|---|---|
Molecular Formula |
C6H5F3N2 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
(2,3,6-trifluorophenyl)hydrazine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(8)6(11-10)5(3)9/h1-2,11H,10H2 |
InChI Key |
BCQXZXLRWIHFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)NN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















